Ethyl 4-((9-isopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
Ethyl 4-((9-isopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a heterocyclic compound featuring a fused chromeno-oxazine core substituted with an isopropyl group at the 9-position and an ethyl benzoate moiety at the 3-position via an ether linkage. The chromeno-oxazine system combines a benzopyran ring fused with a 1,3-oxazine ring, creating a rigid bicyclic framework that influences its physicochemical and biological properties .
This compound’s structural complexity necessitates advanced crystallographic tools for characterization, such as SHELX and ORTEP-3, which are widely employed for small-molecule structure determination .
Properties
IUPAC Name |
ethyl 4-[(4-oxo-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl)oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-4-27-23(26)15-5-7-16(8-6-15)30-20-12-28-22-17(21(20)25)9-10-19-18(22)11-24(13-29-19)14(2)3/h5-10,12,14H,4,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSIUHSSUAOFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((9-isopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound belongs to a class of derivatives that feature a benzoate moiety linked to a tetrahydrochromeno structure. The presence of the isopropyl and oxazin groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
-
Antioxidant Activity
- Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
-
Enzyme Inhibition
- This compound may act as an inhibitor of key metabolic enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic signaling and has implications for treating Alzheimer's disease.
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition can also contribute to cognitive enhancement and has been explored for therapeutic applications in neurodegenerative conditions.
- This compound may act as an inhibitor of key metabolic enzymes:
Case Studies and Experimental Data
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Binding Affinity : The oxazin moiety may facilitate binding to the active sites of enzymes such as AChE and BuChE.
- Molecular Interactions : The structural characteristics allow for hydrogen bonding and hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Methyl 4-((9-Cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate (CAS: 951975-43-2)
- Key Differences :
- Substituent at 9-position : Cyclopropyl (vs. isopropyl in the target compound).
- Ester Group : Methyl (vs. ethyl).
- Physicochemical Properties :
Methyl 4-((9-Isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
- Key Differences :
- Substituent at 9-position : Isobutyl (bulkier than isopropyl).
- Ester Group : Methyl.
- Implications :
Ethyl Benzoate Derivatives with Heterocyclic Moieties
I-6473 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethoxy)benzoate)
- Key Differences: Core Structure: Phenethyl-isoxazole (vs. chromeno-oxazine). Linkage: Ethoxy (vs. ether-oxygen).
- Functional Relevance: Isoxazole rings are electron-deficient, enhancing reactivity in agrochemical contexts (e.g., pesticides) . The phenethoxy linker may confer flexibility, contrasting with the rigid chromeno-oxazine system .
Pyriminobac-Methyl (Methyl 2-((4,6-Dimethoxy-2-pyrimidinyl)oxy)-6-(1-(Methoxyimino)ethyl)benzoate)
Table 1: Key Properties of Selected Analogues
| Compound | Core Structure | Substituent (9-position) | Ester Group | Predicted pKa | Boiling Point (°C) | Notable Applications |
|---|---|---|---|---|---|---|
| Target Compound | Chromeno-oxazine | Isopropyl | Ethyl | ~5.6* | ~600* | Research (potential pharma) |
| Methyl 4-((9-Cyclopropyl-...) Benzoate | Chromeno-oxazine | Cyclopropyl | Methyl | 5.65 ± 0.40 | 553.4 ± 50.0 | Research (structural studies) |
| I-6473 | Phenethyl-isoxazole | N/A | Ethyl | N/A | N/A | Agrochemicals |
| Pyriminobac-Methyl | Pyrimidine | N/A | Methyl | N/A | N/A | Herbicide |
*Estimates based on structural similarity to .
Research Tools and Methodologies
- Crystallography: SHELX and ORTEP-3 are critical for resolving the chromeno-oxazine structure, particularly for analyzing steric effects of isopropyl/cyclopropyl substituents .
- Synthetic Challenges : Introducing the isopropyl group likely requires selective alkylation steps, contrasting with cyclopropanation methods used for the cyclopropyl analogue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
